molecular formula C8H10N2 B13598906 2-(Pyridin-4-yl)cyclopropan-1-amine CAS No. 933712-84-6

2-(Pyridin-4-yl)cyclopropan-1-amine

Cat. No.: B13598906
CAS No.: 933712-84-6
M. Wt: 134.18 g/mol
InChI Key: CISQJYJSJIJMML-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)cyclopropan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. Its structure, which incorporates a cyclopropane ring fused to a pyridine heterocycle, is a key pharmacophore in the development of novel therapeutic agents. Compounds featuring the cyclopropylamine scaffold have demonstrated relevance in multiple research areas. For instance, related cyclopropylamine structures are being investigated as inhibitors for targets like Lysine-Specific Demethylase 1 (LSD1) . Furthermore, closely analogous structures, such as (1S)-2-(4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)cyclopropan-1-amine, have been identified in comprehensive studies as showing robust binding to core targets like PIK3R1 and PIK3CA, which are pivotal in oncology research, particularly for breast cancer therapeutics . The presence of both the amine and pyridine groups provides distinct sites for chemical modification, making this compound a valuable intermediate for constructing more complex molecules. It enables extensive structure-activity relationship (SAR) studies, allowing researchers to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds . As a high-purity research chemical, this compound is intended for use in laboratory settings only. This product is strictly for research applications and is not classified or intended for human therapeutic, diagnostic, or veterinary use.

Properties

CAS No.

933712-84-6

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-pyridin-4-ylcyclopropan-1-amine

InChI

InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2

InChI Key

CISQJYJSJIJMML-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Pyridinyl-Substituted Precursors

One common approach is the cyclopropanation of pyridine-substituted alkenes or related precursors. This can be achieved via:

  • Carbene addition to pyridin-4-yl-substituted alkenes, using diazo compounds or Simmons–Smith reaction conditions.
  • Michael addition followed by ring closure to form the cyclopropane ring.

These methods provide the cyclopropane ring with the pyridin-4-yl substituent correctly positioned.

Reductive Amination of Cyclopropanone or Cyclopropanecarboxaldehyde Derivatives

A key step for introducing the amine group involves reductive amination:

  • Starting from a cyclopropanone or cyclopropanecarboxaldehyde intermediate bearing the pyridin-4-yl substituent.
  • Reaction with ammonia or a primary amine source in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN).
  • The reaction is typically carried out in alcoholic solvents (e.g., methanol) under mild conditions, often at room temperature.
  • Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be added to maintain a basic reaction medium, improving reaction efficiency and selectivity.

This method is supported by analogous procedures for pyridin-2-yl-methylamine derivatives, which share mechanistic similarities.

Use of Cyanohydrins as Intermediates

Another approach involves:

  • Preparation of cyanohydrin intermediates from the corresponding ketones.
  • Reductive amination of these cyanohydrins with pyridinyl amines.
  • This method benefits from mild reaction conditions and high selectivity, often enhanced by metal salts such as iron sulfate (FeSO4·7H2O) to suppress side reactions involving cyanide ions.

Multi-Step Synthesis via Pyridine-Substituted Precursors

A more elaborate synthetic route includes:

  • Starting from 4-pyridylacetic acid or derivatives.
  • Conversion into cyclopropanecarboxylic acid derivatives via known cyclopropanation protocols.
  • Subsequent amide coupling and hydrolysis steps to yield the cyclopropan-1-amine structure.
  • This route is often used when the target compound is part of a larger pharmacophore or for generating analogs for biological testing.

Representative Synthetic Procedure Example

A general procedure adapted from reductive amination methods is as follows:

Step Reagents & Conditions Outcome
1. Preparation of cyclopropanecarboxaldehyde derivative with pyridin-4-yl substituent Starting from 4-pyridylacetic acid derivatives, cyclopropanation via diazo compounds or Simmons–Smith reaction Formation of cyclopropanecarboxaldehyde intermediate
2. Reductive amination Reaction with ammonia or ammonium salts, sodium cyanoborohydride as reducing agent, DABCO as base, methanol solvent, room temperature Conversion to 2-(Pyridin-4-yl)cyclopropan-1-amine
3. Purification Extraction, washing, drying, and recrystallization Pure target amine compound

Data Table: Summary of Key Reagents and Conditions

Synthetic Step Reagents/Conditions Notes
Cyclopropanation Diazo compounds or Simmons–Smith reagents Provides cyclopropane ring with pyridinyl group
Reductive amination Sodium cyanoborohydride, DABCO, methanol Mild, selective amine introduction
Metal salt additive FeSO4·7H2O (optional) Suppresses cyanide side reactions
Reaction temperature Room temperature Avoids decomposition
Work-up Aqueous extraction, silica/charcoal decolorization Purification step

Research Findings and Analysis

  • The reductive amination method using sodium cyanoborohydride in methanol with DABCO base is a robust and scalable approach, widely used in the synthesis of pyridinyl amines.
  • Cyanohydrin intermediates offer a valuable synthetic handle, allowing for high yields and selectivity in the amination step.
  • Metal salt additives like iron sulfate improve reaction cleanliness by scavenging free cyanide ions, which can otherwise lead to side reactions or toxicity concerns.
  • The synthesis is compatible with various substituted pyridines, allowing for structural analog development for pharmacological applications.
  • Large-scale syntheses have been reported using similar reductive amination strategies, demonstrating feasibility for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted cyclopropanamine derivatives .

Scientific Research Applications

2-(Pyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate biological processes in novel ways .

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

(a) 3-(Pyridin-4-yl)propan-1-amine
  • Structure : Linear propyl chain instead of a cyclopropane ring.
  • Molecular Formula : C₈H₁₂N₂ (vs. C₈H₁₁N₂ for the cyclopropane analogue).
  • Key Differences :
    • The absence of a cyclopropane ring reduces steric strain, enhancing conformational flexibility.
    • Higher hydrogen count (12 vs. 11 H atoms) increases molecular weight (136.19 g/mol vs. ~135.18 g/mol for the cyclopropane derivative).
    • Likely improved stability under thermal or acidic conditions compared to strained cyclopropanes .
(b) 1-(Pyrimidin-4-yl)cyclopropan-1-amine
  • Structure : Pyrimidine (two nitrogen atoms) replaces pyridine.
  • Molecular Formula : C₇H₈N₄ (smaller due to pyrimidine’s C₄H₄N₂ vs. pyridine’s C₅H₅N).
  • Key Differences: Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity and electron-withdrawing effects. Potential for stronger interactions with biological targets (e.g., enzymes or receptors) compared to pyridine derivatives .
(c) 1-{2-[3-(Trifluoromethyl)pyridin-4-yl]ethyl}cyclopropan-1-amine
  • Structure : Ethyl spacer and trifluoromethyl (-CF₃) substitution on pyridine.
  • Molecular Formula : C₁₁H₁₃F₃N₂.
  • Ethyl linker adds conformational flexibility, altering spatial orientation in binding pockets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Structural Feature Stability Notes
2-(Pyridin-4-yl)cyclopropan-1-amine ~135.18 Cyclopropane + pyridine High steric strain; prone to ring-opening reactions
3-(Pyridin-4-yl)propan-1-amine 136.19 Linear propyl chain Thermally stable; flexible backbone
1-(Pyrimidin-4-yl)cyclopropan-1-amine 148.16 Pyrimidine + cyclopropane Enhanced hydrogen bonding; moderate stability
1-{2-[3-(CF₃)pyridin-4-yl]ethyl}cyclopropan-1-amine 230.23 -CF₃ substitution + ethyl spacer High lipophilicity; improved metabolic stability

Biological Activity

2-(Pyridin-4-yl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2, with a molecular weight of approximately 160.22 g/mol. The compound features a cyclopropane ring attached to a pyridine moiety, which contributes to its unique chemical properties and biological activities.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that compounds with similar structural features showed efficacy against various cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through specific molecular interactions.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50_{50} (μM)Mechanism of Action
This compoundHeLa (cervical carcinoma)15.5Inhibition of cell proliferation
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)L1210 (leukemia)12.3Apoptosis induction
1-[2-(Difluoromethyl)pyridin-4-yl]CEM (T-cell leukemia)10.7Receptor antagonism

The mechanism by which this compound exerts its biological effects often involves binding to specific targets within cells, such as enzymes or receptors. Interaction studies have shown that it can modulate the activity of various proteins involved in cancer progression and other diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or cyclopropane structure can significantly influence its potency and selectivity.

Table 2: Examples of Structural Modifications

ModificationEffect on Activity
Halogen substitution on pyridineIncreased binding affinity
Alkylation of amine groupEnhanced lipophilicity and metabolic stability
Alteration of cyclopropane ringChanges in receptor selectivity

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • In Vivo Efficacy : In animal models, derivatives of this compound have shown significant reductions in tumor size when administered at specific dosages.
  • Targeted Therapy : A study focused on the compound's ability to target nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism, indicating its potential role in combination therapies.

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